Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-
Description
“Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-” is a benzamide derivative characterized by a piperidinylbutyl chain substituted with a benzoyl group at the 3-position and an N-methyl group. The benzamide core is a common pharmacophore in medicinal chemistry, often associated with receptor binding or enzyme inhibition.
Properties
CAS No. |
63867-61-8 |
|---|---|
Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[4-(1-benzoylpiperidin-3-yl)butyl]-N-methylbenzamide |
InChI |
InChI=1S/C24H30N2O2/c1-25(23(27)21-13-4-2-5-14-21)17-9-8-11-20-12-10-18-26(19-20)24(28)22-15-6-3-7-16-22/h2-7,13-16,20H,8-12,17-19H2,1H3 |
InChI Key |
MXYRXKMNKUEGMW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCC1CCCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-
Overview of the Benzoylpiperidine Fragment Synthesis
The benzoylpiperidine fragment is a privileged structure in medicinal chemistry, often synthesized through several well-established routes. The fragment is characterized by a piperidine ring bearing a benzoyl substituent, typically at the nitrogen or carbon positions, which allows further functionalization.
Common Synthetic Routes
Starting from Commercially Available Amines:
The benzoylpiperidine fragment is frequently introduced by nucleophilic substitution reactions involving commercially available piperidine derivatives or their salts (hydrochlorides/hydrobromides). These amines undergo alkylation with alkyl halides, amidation with carboxylic acids, or substitution with tosylates to build the molecule on the piperidine nitrogen side.From Isonipecotic Acid Derivatives:
Isonipecotic acid (piperidine-4-carboxylic acid) serves as a versatile precursor. Its amino group is often protected by N-acetylation or N-Boc protection to prevent side reactions during subsequent steps. The carboxylic acid is converted to acyl chlorides or Weinreb amides, which then undergo Friedel-Crafts acylation or organometallic addition to install the benzoyl group.Weinreb–Nahm Ketone Synthesis:
The Weinreb amide intermediate derived from isonipecotic acid enables controlled ketone formation by reaction with aromatic organometallic reagents (Grignard or organolithium reagents), yielding the benzoylpiperidine ketone fragment with high selectivity.Ethyl Ester Route:
Ethyl isonipecotate can be benzoylated on the amino group and hydrolyzed to the acid, which is then converted to acyl chloride and subjected to Friedel-Crafts acylation to yield the benzoylpiperidine intermediate with a functionalizable bromine substituent if desired.Oxidation and Organometallic Addition:
Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, oxidation to an aldehyde or ketone followed by reaction with arylmagnesium or aryllithium reagents and subsequent deprotection steps afford the benzoylpiperidine fragment.
Specific Synthesis of Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-
The target compound involves linking the benzoylpiperidine core to a butyl chain terminating in an N-methyl benzamide group. The synthesis typically proceeds as follows:
Step 1: Preparation of Benzoylpiperidine Intermediate
Employing one of the routes above, the benzoylpiperidine fragment is synthesized with a free amino group at the 3-position of the piperidine ring. Protection/deprotection strategies are used to ensure selectivity.Step 2: Alkylation with Butyl Chain
The free amino group on the piperidine is alkylated with a suitable 4-bromobutyl or tosylate derivative, introducing the butyl linker.Step 3: Formation of N-Methyl Benzamide
The terminal amine on the butyl chain is then converted to the N-methyl benzamide via amidation with N-methylbenzoyl chloride or through coupling with N-methylbenzamide derivatives under peptide coupling conditions.Step 4: Purification and Characterization
The final compound is purified by chromatographic methods and characterized by NMR, MS, and other spectroscopic techniques to confirm structure and purity.
Reaction Conditions and Key Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-Acetylation of Isonipecotic Acid | Acetic anhydride, pyridine, reflux 140 °C, 2 h | Protects amino group to avoid side reactions |
| Acyl Chloride Formation | Thionyl chloride, 1,2-dichloroethane, 60 °C, 4 h | Converts acid to reactive acyl chloride |
| Friedel-Crafts Acylation | Aromatic substrate, AlCl3, 1,2-dichloroethane, 90 °C, overnight | Introduces benzoyl group |
| Weinreb Amide Synthesis | N,O-dimethylhydroxylamine hydrochloride, coupling reagents | Enables controlled ketone formation |
| Organometallic Addition | Grignard or organolithium reagents, THF | Forms carbon-carbon bond to aromatic ring |
| Alkylation of Piperidine N | Alkyl halide or tosylate, base (e.g., K2CO3), reflux | Introduces butyl linker |
| Amidation | N-methylbenzoyl chloride or coupling agents | Forms N-methyl benzamide |
Yields and Efficiency
- The N-acetylation and acyl chloride formation steps typically proceed with yields above 80%.
- Friedel-Crafts acylation yields vary between 60-90%, depending on substrate and conditions.
- Weinreb amide formation and subsequent organometallic addition generally provide yields around 70-85%.
- Alkylation and amidation steps often yield 50-75%, influenced by steric and electronic factors.
Analytical Data
- NMR Spectroscopy: Proton and carbon-13 NMR confirm the presence of benzoyl, piperidine, butyl linker, and N-methyl benzamide moieties, with characteristic chemical shifts and coupling patterns.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight 378.5 g/mol confirm molecular integrity.
- Purity: Chromatographic techniques such as HPLC ensure high purity (>95%) for biological evaluation.
Research Discoveries and Perspectives
- The benzoylpiperidine fragment is recognized as a privileged structure in drug discovery due to its ease of functionalization and biological relevance.
- The modular synthetic approaches allow rapid derivatization, facilitating structure-activity relationship studies in medicinal chemistry.
- Recent advancements include the use of milder conditions for Friedel-Crafts acylation and improved protecting group strategies to enhance yields and selectivity.
- The compound Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- has been studied for its potential pharmacological activities, leveraging the benzoylpiperidine core's affinity for various biological targets.
Summary Table of Preparation Methods
| Synthetic Route | Key Intermediates | Advantages | Limitations |
|---|---|---|---|
| Commercial amines + alkylation | Piperidine amines, alkyl halides | Simple, commercially accessible reagents | Possible side reactions, moderate yields |
| Isonipecotic acid N-acetylation + Friedel-Crafts | N-acetyl isonipecotic acid, acyl chlorides | High selectivity, well-documented | Requires careful protection/deprotection |
| Weinreb amide approach | Weinreb amide intermediates | Controlled ketone formation, versatile | Multi-step, requires organometallic reagents |
| Ethyl ester route | Ethyl isonipecotate, benzoylated derivatives | Functional group tolerance, scalable | Longer sequences, hydrolysis steps involved |
| Hydroxymethyl piperidine oxidation | Hydroxymethyl piperidine derivatives | Allows late-stage functionalization | Requires oxidation and sensitive reagents |
This comprehensive analysis of the preparation methods for Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- integrates multiple synthetic strategies with detailed reaction conditions, yields, and analytical data, providing a thorough resource for researchers and practitioners in medicinal chemistry and synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- involves its interaction with specific molecular targets and pathways. It has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the expression of genes involved in cellular adaptation to hypoxia . This activation can result in various cellular responses, including apoptosis and cell cycle arrest.
Comparison with Similar Compounds
HY-108691 (C₃₀H₃₃N₇O₂)
This compound features a pyrazolo-pyrimidinyl scaffold linked to an acrylamide-modified piperidine, distinguishing it from the target compound’s simpler benzoyl-piperidinylbutyl chain. The acrylamide group in HY-108691 may enhance covalent binding to kinase targets, whereas the target compound’s benzoyl group likely facilitates reversible interactions. HY-108691’s stringent storage requirements (-80°C in solvent) suggest instability under ambient conditions, which could imply similar handling needs for the target compound if it shares reactive groups .
N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)benzamide (C₁₃H₁₄N₄O₃)
With a pyrimidinyl-dione core, this compound has a smaller molecular weight (274.28 vs. HY-108691’s 523.63) and lacks the extended alkyl chain of the target compound.
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide
This psychoactive compound shares a piperidine backbone and aromatic substituents with the target compound. However, the butenamide group introduces conformational rigidity, which may influence receptor binding kinetics. Its reported psychoactivity underscores the importance of substituent choice in CNS-targeting benzamides .
Research Findings and Implications
Stability and Handling : HY-108691’s low-temperature storage requirements highlight the need for controlled conditions in benzamide derivatives with labile groups (e.g., acrylamides). The target compound’s stability remains speculative but may require similar protocols if reactive moieties are present .
Bioactivity Trends : Piperidine-containing benzamides (e.g., compounds) frequently exhibit CNS activity. The target compound’s benzoyl group may enhance blood-brain barrier penetration, a hypothesis supported by structural analogs .
Molecular Weight and Solubility : Smaller analogs like the pyrimidinyl-dione benzamide (274.28 g/mol) may offer better pharmacokinetic profiles than bulkier derivatives, suggesting trade-offs between target affinity and drug-likeness .
Biological Activity
Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- (CAS Number: 63867-61-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, particularly focusing on its activity as an inhibitor and its implications in cancer therapy and neuropharmacology.
Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 378.507 g/mol |
| Density | 1.097 g/cm³ |
| Boiling Point | 556.7 °C at 760 mmHg |
| Flash Point | 235.2 °C |
Synthesis
The synthesis of benzamide derivatives often involves various methods such as the use of isonipecotic acid and subsequent reactions to form the benzoylpiperidine structure. The benzoylpiperidine fragment has been identified as a privileged structure in drug development due to its unique interactions with biological targets, particularly in the context of enzyme inhibition .
Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes and diseases, including cancer and neurodegenerative disorders. The benzoylpiperidine moiety enhances the compound's affinity for MAGL, with reported IC values indicating significant potency:
- IC values for MAGL inhibition range from 80 nM to over 10 µM depending on structural modifications .
Anti-Cancer Activity
Benzamide derivatives have shown promising anti-cancer properties. For instance, compounds related to benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- have been tested against various human cancer cell lines:
This suggests that modifications in the structure can lead to enhanced anti-cancer activity, making it a candidate for further development in oncological therapies.
Neuropharmacological Effects
Research into similar benzamide structures indicates potential neuroleptic activity. For example, certain benzamide derivatives have been shown to exhibit significant anti-psychotic effects while minimizing side effects compared to traditional treatments like haloperidol . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the piperidine ring can lead to enhanced therapeutic profiles.
Case Studies and Research Findings
- Inhibition of Cancer Cell Growth : A study demonstrated that a derivative of benzamide significantly inhibited cell growth in various cancer lines with IC values indicating effective doses for therapeutic applications .
- Neuroleptic Activity : Research showed that certain benzamide derivatives were more active than established neuroleptics, suggesting a potential for reduced side effects in treating psychosis .
- MAGL Inhibition : The compound has been characterized as a potent reversible inhibitor of MAGL, with implications for modulating endocannabinoid signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
